

2,6-Dibromoaniline structural formula and isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dibromoaniline

Cat. No.: B042060

[Get Quote](#)

Structural Formula and Isomers of Dibromoaniline

Dibromoaniline ($C_6H_5Br_2N$) is an aromatic amine where an aniline molecule is substituted with two bromine atoms on the benzene ring.^{[1][2][3]} The specific positions of these bromine atoms give rise to six distinct positional isomers.^{[4][5]} **2,6-Dibromoaniline** is the isomer where the bromine atoms are located at the ortho positions relative to the amino group.

The six positional isomers of dibromoaniline are:

- 2,3-Dibromoaniline
- 2,4-Dibromoaniline
- 2,5-Dibromoaniline
- **2,6-Dibromoaniline**
- 3,4-Dibromoaniline
- 3,5-Dibromoaniline

Below is a diagram illustrating the chemical structures of these six isomers.

3,5-Dibromoaniline

3,4-Dibromoaniline

2,5-Dibromoaniline

2,4-Dibromoaniline

2,3-Dibromoaniline

2,6-Dibromoaniline

[Click to download full resolution via product page](#)

Caption: Structural formulas of the six positional isomers of dibromoaniline.

Physicochemical Properties

The physical and chemical properties of dibromoaniline isomers vary based on the substitution pattern of the bromine atoms. The following table summarizes key quantitative data for **2,6-dibromoaniline** and its other isomers for easy comparison.

Property	2,6-Dibromoaniline e	2,4-Dibromoaniline e	2,5-Dibromoaniline e	3,5-Dibromoaniline e
CAS Number	608-30-0[1][2][3]	615-57-6[6]	3638-73-1[7]	626-40-4[8]
Molecular Formula	C ₆ H ₅ Br ₂ N[1][2][3]	C ₆ H ₅ Br ₂ N[6]	C ₆ H ₅ Br ₂ N[7]	C ₆ H ₅ Br ₂ N[8]
Molecular Weight	250.92 g/mol [1][2]	250.92 g/mol [6]	250.92 g/mol [7]	250.92 g/mol [8]
Appearance	White to pale yellow or gray crystalline powder[1]	Beige powder[9]	-	-
Melting Point	80-82 °C[2] or 87.5 °C[1]	78-80 °C[6]	-	-
Boiling Point	262-264 °C[2]	156 °C at 24 mmHg[6]	-	-
Water Solubility	Insoluble[1]	Insoluble[6][9]	-	-

Experimental Protocol: Synthesis of 2,6-Dibromoaniline

2,6-Dibromoaniline can be synthesized through various methods, including the bromination of sulfanilic acid followed by desulfonation.[10] A common and reliable laboratory-scale procedure involves the bromination of sulfanilamide and subsequent removal of the sulfonamide group.

A. Synthesis of 3,5-Dibromosulfanilamide

This procedure starts with the bromination of sulfanilamide.

- Reagents and Materials:

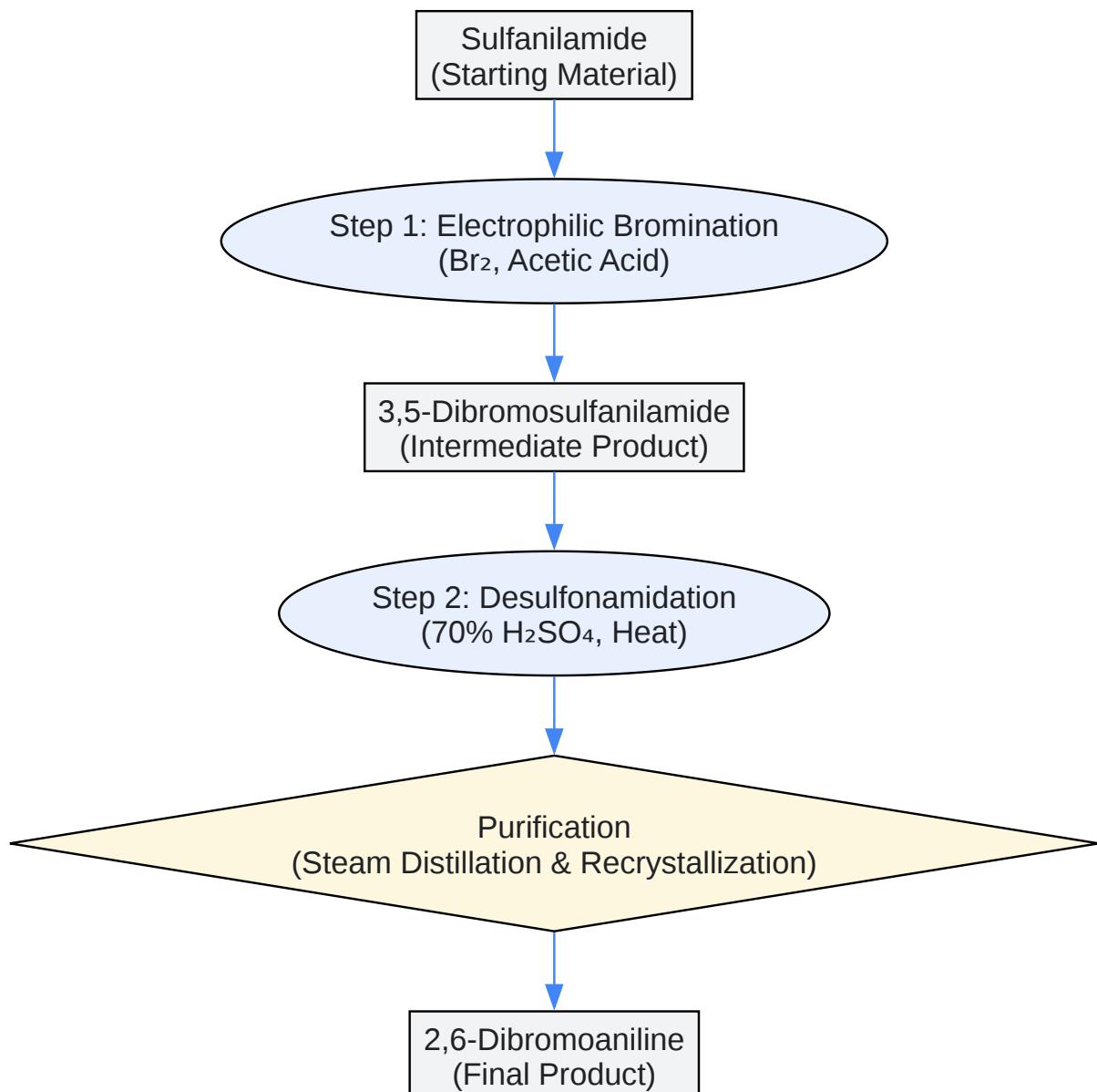
- Sulfanilamide
- Glacial acetic acid
- Bromine
- Sodium bisulfite solution
- 2-liter round-bottomed flask
- Stirring apparatus

- Methodology:

- In a 2-liter round-bottomed flask equipped with a stirrer, dissolve a specified amount of sulfanilamide in glacial acetic acid.
- Slowly add a solution of bromine in glacial acetic acid to the sulfanilamide solution while stirring. The addition should be controlled to maintain the reaction temperature.
- After the addition is complete, continue stirring for a period to ensure the reaction goes to completion. The product, 3,5-dibromosulfanilamide, will precipitate out of the solution.
- Cool the mixture in an ice bath and collect the precipitate by filtration.
- Wash the collected solid with cold water to remove any remaining acid, followed by a wash with a sodium bisulfite solution to remove excess bromine.
- Finally, wash the product with water again and dry it.

B. Desulfonamidation to Yield **2,6-Dibromoaniline**

The sulfonamide group is removed from 3,5-dibromosulfanilamide to yield the final product.


- Reagents and Materials:

- 3,5-Dibromosulfanilamide (from step A)

- 70% Sulfuric acid
- 500-ml flask
- Oil bath
- Steam distillation apparatus
- Methodology:
 - Place the crude 3,5-dibromosulfanilamide in a 500-ml flask and add 70% sulfuric acid (prepared by diluting concentrated sulfuric acid with water).[10]
 - Heat the mixture gently in an oil bath to a temperature of 165–195 °C and maintain it for approximately 2 hours.[10]
 - After heating, allow the dark mixture to cool before carefully pouring it into a larger volume of water in a separate flask suitable for steam distillation.
 - Steam distill the mixture. The **2,6-dibromoaniline** will co-distill with the steam.
 - Collect the distillate. The product will solidify upon cooling. The slightly colored **2,6-dibromoaniline** can be collected by filtration.
 - For further purification, the crude product can be recrystallized from 70% ethanol to obtain long, colorless needles with a melting point of 87–88 °C.[10] The recovery after recrystallization is typically high (85–90%).[10]

Logical Workflow for Synthesis

The synthesis of **2,6-dibromoaniline** from sulfanilamide follows a two-step logical pathway: electrophilic bromination followed by desulfonamidation.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,6-dibromoaniline** from sulfanilamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 2,6-Dibromoaniline 97 608-30-0 [sigmaaldrich.com]
- 3. Benzenamine, 2,6-dibromo- [webbook.nist.gov]
- 4. homework.study.com [homework.study.com]
- 5. homework.study.com [homework.study.com]
- 6. 615-57-6 CAS MSDS (2,4-Dibromoaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2,5-Dibromoaniline | C6H5Br2N | CID 77198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,5-Dibromoaniline | C6H5Br2N | CID 221512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [2,6-Dibromoaniline structural formula and isomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042060#2-6-dibromoaniline-structural-formula-and-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com